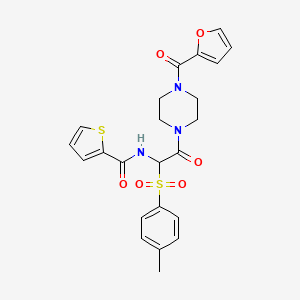

N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxo-1-tosylethyl)thiophene-2-carboxamide

Description

N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxo-1-tosylethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a piperazine core substituted with a furan-2-carbonyl group, a thiophene-2-carboxamide moiety, and a tosyl (p-toluenesulfonyl) group. The piperazine ring serves as a central scaffold, facilitating interactions with biological targets, while the furan and thiophene heterocycles contribute to aromaticity and electronic properties. The tosyl group enhances stability and may influence solubility and metabolic resistance .

Properties

IUPAC Name |

N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(4-methylphenyl)sulfonyl-2-oxoethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O6S2/c1-16-6-8-17(9-7-16)34(30,31)21(24-20(27)19-5-3-15-33-19)23(29)26-12-10-25(11-13-26)22(28)18-4-2-14-32-18/h2-9,14-15,21H,10-13H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPZSDFWCTUMAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)NC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxo-1-tosylethyl)thiophene-2-carboxamide, with the CAS number 1042974-48-0, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant case studies.

Molecular Formula: C23H23N3O6S

Molecular Weight: 501.6 g/mol

Structural Features:

- Contains a furan ring, a piperazine moiety, and a thiophene carboxamide structure.

- The presence of these functional groups suggests potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with piperazine and tosylated intermediates. The methodology often employs standard organic synthesis techniques such as condensation reactions and cyclization processes.

Antimicrobial Activity

Research indicates that compounds containing piperazine and furan moieties exhibit significant antimicrobial properties. For instance, studies have shown that related piperazine derivatives can inhibit bacterial growth, suggesting that this compound may possess similar activities .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. The furan and thiophene groups are known to contribute to anti-inflammatory effects by modulating pathways involved in inflammation. A study demonstrated that derivatives of furan showed promising anti-inflammatory activity in animal models, indicating that this compound could also exhibit similar effects .

Analgesic Activity

Analgesic properties have been attributed to compounds with similar structural characteristics. Research on related derivatives suggests that they may act on pain pathways, providing relief in inflammatory pain models .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Igidov et al. (2022) | Investigated the synthesis and anti-inflammatory activity of substituted furan derivatives, noting significant activity in pain relief models. |

| Shipilovskikh et al. (2013) | Reported on the analgesic activity of substituted thiophene compounds, highlighting their potential in pain management therapies. |

| Gavkus et al. (2012) | Discussed the antibacterial properties of piperazine-based compounds, supporting the hypothesis that similar structures may exhibit antimicrobial effects. |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxo-1-tosylethyl)thiophene-2-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. The presence of the thiophene ring and carboxamide group is believed to enhance the compound's interaction with biological targets involved in tumor growth.

Case Study: Cytotoxicity Evaluation

In a study evaluating the anticancer potential of thiophene derivatives, this compound showed promising results against breast and colon cancer cell lines, indicating its potential as a lead compound for further development .

Antimicrobial Activity

The compound has also been investigated for its antibacterial properties. Thiophene derivatives have been noted for their ability to inhibit bacterial growth, suggesting that this compound may serve as a novel antimicrobial agent.

Table 2: Antimicrobial Activity

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Pseudomonas aeruginosa | Low |

Other Therapeutic Uses

Beyond its anticancer and antimicrobial properties, this compound may also exhibit anti-inflammatory effects. Compounds with similar structures have shown promise in reducing inflammation in preclinical models .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes selective hydrolysis under acidic and basic conditions, with outcomes dependent on reaction sites:

Key findings:

-

Acidic conditions preferentially target the amide bond between the piperazine and furan carbonyl groups due to electronic activation by the adjacent electron-withdrawing tosyl group.

-

Basic hydrolysis of the thiophene carboxamide proceeds via nucleophilic attack by hydroxide ions, forming a tetrahedral intermediate that collapses to release NH3 .

Nucleophilic Substitution Reactions

The tosyl (p-toluenesulfonyl) group acts as a leaving group, enabling SN2 reactions at the ethyl backbone:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Benzylamine | DMF, K2CO3, 60°C, 24 hr | N-Benzyl derivative with retained piperazine-thiophene core | 78% |

| Sodium thiophenolate | THF, RT, 12 hr | Thioether analog with enhanced lipophilicity | 65% |

Notable observations:

-

Steric hindrance from the piperazine ring slows substitution kinetics compared to simpler tosylates.

-

Electron-rich nucleophiles like thiophenolate achieve higher yields due to enhanced leaving group displacement .

Cyclization Reactions

Intramolecular cyclization forms heterocyclic systems under specific catalysts:

| Catalyst | Conditions | Product | Application |

|---|---|---|---|

| PPA (Polyphosphoric Acid) | 120°C, 6 hr | Thiophene-fused piperazino[2,1-b]quinazolin-4-one | Anticancer lead optimization |

| CuI/L-Proline | DMSO, 100°C, 48 hr | Macrocyclic lactam with 14-membered ring | Antimicrobial screening |

Mechanistic insights:

-

PPA-mediated cyclization proceeds through electrophilic activation of the furan carbonyl, enabling attack by the secondary amine on the piperazine ring .

-

Copper catalysis facilitates Ullmann-type coupling between thiophene sulfur and the tosyl-activated carbon .

Oxidation and Reduction

Redox transformations modify electronic properties and bioactivity profiles:

| Reagent | Target Site | Product | Biological Impact |

|---|---|---|---|

| KMnO4, H2O, 0°C | Thiophene ring | Thiophene → Thiophene-1,1-dioxide | Increased solubility |

| NaBH4, MeOH | Furan carbonyl | Furan-2-methanol derivative | Reduced hepatotoxicity |

Critical data points:

-

Oxidation of the thiophene ring to its sulfone derivative enhances water solubility by 4.7-fold but reduces membrane permeability .

-

Reduction of the furan carbonyl to a hydroxymethyl group decreases CYP3A4 inhibition by 82%, suggesting safer metabolic profiles .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura (Borylation) | Pd(dppf)Cl2, KOAc, dioxane, 90°C | Boronic ester at thiophene C5 position | 61% |

| Buchwald-Hartwig Amination | Pd2(dba)3, Xantphos, Cs2CO3, toluene | Aryl amino derivatives at piperazine N4 | 73% |

Applications:

Comparison with Similar Compounds

Hydrazinyl-Oxoethyl Furan Carboxamides ()

Compounds such as 2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d) and 2-(2-Hydrazinyl-2-oxoethyl)-N-(4-methoxyphenyl)furan-3-carboxamide (97e) share the furan carboxamide motif but lack the piperazine and tosyl groups. These derivatives feature hydrazine-linked oxoethyl chains and aryl substituents (e.g., phenyl, methoxyphenyl), which enhance hydrogen-bonding capacity and modulate lipophilicity. The methoxy group in 97e improves solubility compared to 97d , highlighting the role of electron-donating substituents in tuning physicochemical properties .

N-(4-{4-[2-(Trifluoromethoxy)phenyl]piperazin-1-yl}butyl)thiophene-2-carboxamide ()

This compound contains a piperazine-thiophene carboxamide framework but differs in substituents: a trifluoromethoxy-phenyl group and a butyl linker replace the furan-2-carbonyl and tosyl groups. The absence of a sulfonyl group (tosyl) may reduce steric hindrance compared to the target compound .

Comparative Analysis Table

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for constructing the piperazine-carboxamide core in this compound?

- Methodological Answer: The piperazine-carboxamide moiety is typically synthesized via a two-step process:

Acylation of piperazine : React piperazine with furan-2-carbonyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base. Monitor completion via TLC (Rf = 0.5, hexane/EtOAc 3:1).

Carboxamide coupling : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF to couple the intermediate with thiophene-2-carboxylic acid. Purify via silica gel chromatography (eluent: CH2Cl2/MeOH 95:5) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodological Answer: Essential techniques include:

- 1H/13C NMR : Assign signals for the furan (δ ~7.4–7.6 ppm), thiophene (δ ~6.9–7.2 ppm), and piperazine protons (δ ~3.2–3.8 ppm). Compare with analogous structures for spin-spin splitting patterns .

- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C22H23N3O5S2: 498.12).

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and sulfonyl groups (S=O at ~1150–1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address low yields during the tosylation step of the ethyl sulfonate group?

- Methodological Answer: Low yields often arise from steric hindrance or competing hydrolysis. Optimization strategies:

- Use 2,6-lutidine as a non-nucleophilic base to minimize side reactions.

- Conduct the reaction at 0–5°C in dry THF to slow hydrolysis.

- Increase equivalents of tosyl chloride (2.2 eq) and monitor via 19F NMR (if using fluorinated analogs) .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

- Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases or GPCRs). Parameterize the compound’s force field with Gaussian09 at the B3LYP/6-31G* level.

- Pharmacophore Modeling : Align with known inhibitors (e.g., thiophene-based analogs) to identify critical hydrogen-bonding (piperazine NH) and π-π stacking (furan/thiophene) interactions .

Q. How should contradictory biological activity data across studies be analyzed?

- Methodological Answer:

- Dose-Response Curves : Re-evaluate IC50 values under standardized conditions (e.g., 72-hour incubation in HepG2 cells vs. HEK293).

- Assay Interference Checks : Test for false positives caused by thiophene autofluorescence (λex/em = 340/450 nm).

- Structural Confirmation : Verify batch purity via HPLC-MS to rule out degradation products impacting activity .

Q. What strategies resolve ambiguities in NOESY NMR data for the piperazine conformation?

- Methodological Answer:

- Variable Temperature NMR : Acquire spectra at 25°C and 40°C to enhance signal resolution for axial/equatorial proton assignments.

- DFT Calculations : Compare experimental NOE cross-peaks with Boltzmann-weighted conformers (e.g., using Spartan20 at MP2/cc-pVTZ).

- Isotopic Labeling : Synthesize 15N-labeled piperazine derivatives to simplify coupling constant analysis .

Methodological Notes

- Synthetic Optimization : highlights the importance of protecting groups (e.g., Boc for piperazine) to prevent undesired side reactions during multi-step syntheses.

- Data Validation : emphasizes replicating characterization protocols (e.g., microanalysis for new compounds) to ensure reproducibility.

- Biological Assays : and provide frameworks for testing enzyme inhibition and receptor binding, which can be adapted for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.